molecular formula C16H14ClNO3 B11205158 2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic Acid CAS No. 646509-08-2

2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic Acid

Cat. No.: B11205158
CAS No.: 646509-08-2
M. Wt: 303.74 g/mol
InChI Key: HFJCSZXFFXTZEW-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic acid is an organic compound with the molecular formula C16H14ClNO3. It is known for its unique structure, which includes a chlorophenyl group and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic acid typically involves the reaction of 4-chlorophenylethylamine with phthalic anhydride. The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, and a catalyst, such as sulfuric acid or phosphoric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

646509-08-2

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)ethylcarbamoyl]benzoic acid

InChI

InChI=1S/C16H14ClNO3/c17-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21)

InChI Key

HFJCSZXFFXTZEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)Cl)C(=O)O

solubility

43.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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